Mechanism of Action Differentiation: Direct ENE Triple Helix Binding Versus Transcript Degradation
MALAT1-IN-1 directly binds the 3′ terminal ENE (element for nuclear expression) triple helix of MALAT1 with a dissociation constant (Kd) of 2.9 μM, as determined by microscale thermophoresis (MST) [1]. In contrast, ASO-mediated knockdown operates via RNase H-dependent degradation of the entire transcript, while siRNA approaches rely on RISC-mediated cleavage. The binding mode of MALAT1-IN-1 preserves the physical presence of the RNA transcript while disrupting its structural integrity and downstream functional outputs, enabling acute pharmacological interrogation distinct from genetic silencing methods. The binding site was confirmed via competitive displacement assays using a fluorescein-labeled ENE triple helix probe and validated by nuclear magnetic resonance (NMR) spectroscopy [1].
| Evidence Dimension | Binding affinity / target engagement mechanism |
|---|---|
| Target Compound Data | Kd = 2.9 μM for MALAT1 ENE triple helix |
| Comparator Or Baseline | ASOs/siRNA: no direct binding measurement applicable; function via RNA degradation |
| Quantified Difference | MALAT1-IN-1: reversible, non-degradative binding; ASO/siRNA: irreversible transcript degradation |
| Conditions | Microscale thermophoresis (MST); recombinant MALAT1 ENE triple helix RNA |
Why This Matters
This binding-based mechanism enables reversible pharmacological modulation and structure-function studies impossible with degradation-based silencing tools, justifying compound selection for mechanistic dissection of MALAT1 structure-activity relationships.
- [1] Abulwerdi FA, Xu W, Ageeli AA, Yonkunas MJ, Arun G, Nam H, et al. Selective Small-Molecule Targeting of a Triple Helix Encoded by the Long Noncoding RNA, MALAT1. ACS Chem Biol. 2019 Feb 15;14(2):223-235. View Source
